Cas no 83947-55-1 (trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane)

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane structure
83947-55-1 structure
Product Name:trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Número CAS:83947-55-1
MF:C14H27BO2
Megavatios:238.173984766006
MDL:MFCD03453667
CID:90863
PubChem ID:24884180
Update Time:2024-10-26

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane Propiedades químicas y físicas

Nombre e identificación

    • trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
    • 1-Octen-1-ylboronic acid, pinacol ester
    • trans-4,4,5,5-Tetramethyl-2-(1-octenyl)-1,3,2-diox aborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-octenyl)-, (E)- (ZCI)
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1E)-1-octenyl- (9CI)
    • 4,4,5,5-Tetramethyl-2-(1E)-1-octen-1-yl-1,3,2-dioxaborolane (ACI)
    • 4,4,5,5-Tetramethyl-2-((E)-oct-1-enyl)-1,3,2-dioxaborolane
    • trans-1-octen-1-ylboronic acid pinacol ester, 95%
    • trans-1-Octenylboronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane
    • (E)-4,4,5,5-Tetramethyl-2-(oct-1-en-1-yl)-1,3,2-dioxaborolane
    • TRANS-4,4,5,5-TETRAMETHYL-2-(1-OCTENYL)-1,3,2-DIOXABOROLANE
    • E-Octen-1-ylboronic acid pinacol ester
    • SCHEMBL5704229
    • 1-octenylboronic acid pinacol ester
    • trans-1-Octen-1-ylboronic acid, pinacol ester
    • trans-1-(oct-1-en-1-yl)boronic acid, pinacol ester
    • AT16042
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(1-octen-1-yl)-
    • 4,4,5,5-Tetramethyl-2-[(E)-1-octenyl]-1,3,2-dioxaborolane
    • MFCD03453667
    • trans-1-Octen-1-ylboronic acid pinacol ester
    • DTXSID80420707
    • BS-23541
    • 1,3,3-Trimethylindolino-6-bromobenzopyrylospiran
    • (E)-4,4,5,5-tetramethyl-2-(oct-1-enyl)-1,3,2-dioxaborolane
    • CS-0176216
    • 170942-79-7
    • (2-PHENYL-1,3-OXAZOL-4-YL)ACETICACID
    • AKOS015910438
    • 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane
    • (E)-2-(1-OCTENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 4,4,5,5-tetramethyl-2-(oct-1-en-1-yl)-1,3,2-dioxaborolane
    • KQTOSGTXAFJZSJ-VAWYXSNFSA-N
    • 83947-55-1
    • MDL: MFCD03453667
    • Renchi: 1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+
    • Clave inchi: KQTOSGTXAFJZSJ-VAWYXSNFSA-N
    • Sonrisas: C(/B1OC(C)(C)C(C)(C)O1)=C\CCCCCC
    • Brn: 7291389

Atributos calculados

  • Calidad precisa: 238.21
  • Masa isotópica única: 238.21
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 6
  • Complejidad: 243
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: none
  • Superficie del Polo topológico: 18.5A^2

Propiedades experimentales

  • Color / forma: 无色液体
  • Denso: 0.881 g/mL at 25 °C
  • Punto de ebullición: 86-90 °C/0.4-0.5 mmHg
  • Punto de inflamación: 华氏:>230 °F
    摄氏:>110 °C
  • índice de refracción: n20/D 1.446
  • PSA: 18.46000
  • Logp: 4.14440
  • Disolución: (mg/m1)

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane PrecioMás >>

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trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Water ,  Oxygen Catalysts: Copper Solvents: Toluene ;  10 h, 80 °C
Referencia
Creating High Regioselectivity by Electronic Metal-Support Interaction of a Single-Atomic-Site Catalyst
Li, Wen-Hao ; et al, Journal of the American Chemical Society, 2021, 143(37), 15453-15461

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Dichloromethane
2.1 Solvents: 1,2-Dichloroethane
Referencia
Mild and stereoselective hydroborations of functionalized alkynes and alkenes using pinacolborane
Tucker, Charles E.; et al, Journal of Organic Chemistry, 1992, 57(12), 3482-5

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Trimethyl borate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -78 °C; 1 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.3 12 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  12 h, reflux
Referencia
Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides
Morrill, Christie; et al, Journal of Organic Chemistry, 2003, 68(15), 6031-6034

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 3 h, rt
2.1 Catalysts: Triethylphosphine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Diethyl ether ,  Tetrahydrofuran ;  18 h, 50 °C; 50 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Facile transformation of αβ-unsaturated carboxylic acids to alkenylboronic esters via rhodium-catalyzed decarbonylative borylation of α,β-unsaturated thioesters
Niwa, Takashi; et al, Chemistry Letters, 2017, 46(9), 1315-1318

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Zirconocene chloride hydride Solvents: tert-Butyl methyl ether ;  4 h, rt → 70 °C
2.1 Solvents: Diethyl ether ;  -40 °C; 4 h, rt
Referencia
Zirconium-Catalyzed Synthesis of Alkenylaminoboranes: From a Reliable Preparation of Alkenylboronates to a Direct Stereodivergent Access to Alkenyl Bromides
Birepinte, Melodie; et al, Organic Letters, 2020, 22(7), 2838-2843

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Dichloromethane ;  0 °C
2.1 Catalysts: Zirconocene chloride hydride
Referencia
Pinacolborane
Ramachandran, P. Veeraraghavan; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-7

Métodos de producción 7

Condiciones de reacción
1.1 10 h, 200 °C
2.1 Catalysts: Zirconocene chloride hydride Solvents: tert-Butyl methyl ether ;  4 h, rt → 70 °C
3.1 Solvents: Diethyl ether ;  -40 °C; 4 h, rt
Referencia
Zirconium-Catalyzed Synthesis of Alkenylaminoboranes: From a Reliable Preparation of Alkenylboronates to a Direct Stereodivergent Access to Alkenyl Bromides
Birepinte, Melodie; et al, Organic Letters, 2020, 22(7), 2838-2843

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Toluene ;  rt; 2 h, 60 °C
Referencia
Zwitterion-Initiated Hydroboration of Alkynes and Styrene
Bismuto, Alessandro ; et al, Advanced Synthesis & Catalysis, 2021, 363(9), 2382-2385

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Dicyclohexylborane ;  0 °C; 2 h, rt
1.2 Reagents: Oxygen ;  2 h, rt
Referencia
Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron
Shirakawa, Kazuya; et al, Synthesis, 2004, (11), 1814-1820

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Carbonylchlorobis(triphenylphosphine)rhodium Solvents: Dichloromethane
Referencia
A study of hydroboration of alkenes and alkynes with pinacolborane catalyzed by transition metals
Pereira, Schubert; et al, Tetrahedron Letters, 1996, 37(19), 3283-3286

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Zirconocene chloride hydride Solvents: tert-Butyl methyl ether ;  4 h, rt → 70 °C; 70 °C → -40 °C
1.2 Reagents: Methanol ;  1 h, -40 °C
1.3 Solvents: Diethyl ether ;  -40 °C; 4 h, rt
Referencia
Zirconium-Catalyzed Synthesis of Alkenylaminoboranes: From a Reliable Preparation of Alkenylboronates to a Direct Stereodivergent Access to Alkenyl Bromides
Birepinte, Melodie; et al, Organic Letters, 2020, 22(7), 2838-2843

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium methoxide ,  Oxygen Catalysts: Copper iron oxide (CuFe2O4) (copper supported) Solvents: Ethanol ;  2 h, 22 °C
Referencia
Efficient heterogeneous hydroboration of alkynes: enhancing the catalytic activity by Cu(0) incorporated CuFe2O4 nanoparticles
Zeng, Xianghua; et al, New Journal of Chemistry, 2018, 42(21), 17346-17350

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Triphenylphosphine ,  Magnesium oxide ,  Iron Solvents: Toluene ;  23 h, 1.5 bar, 160 °C
Referencia
Catalytic stereoselective addition to alkynes. Borylation or silylation promoted by magnesia-supported iron oxide and cis-diboronation or silaboration by supported platinum nanoparticles
Khan, Anish; et al, Journal of Catalysis, 2015, 329, 401-412

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Triethylaluminum Catalysts: (SP-4-1)-[Bis[2-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino-κP]phenyl]methylsi… Solvents: Toluene ;  6 h, 60 °C
Referencia
Efficient Synthesis of Diborylalkenes from Alkenes and Diboron by a New PSiP-Pincer Palladium-Catalyzed Dehydrogenative Borylation
Takaya, Jun; et al, Journal of the American Chemical Society, 2011, 133(33), 12980-12983

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  12 h, reflux
Referencia
Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides
Morrill, Christie; et al, Journal of Organic Chemistry, 2003, 68(15), 6031-6034

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Diisopropylethylamine ;  0 °C; 0 °C → rt; 1 h, rt
Referencia
Electrophilic Borylation of Terminal Alkenes with BBr3/2,6-Disubstituted Pyridines
Tanaka, Shinya ; et al, Organic Letters, 2018, 20(7), 1828-1831

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Toluene ;  10 - 60 min, 25 °C
Referencia
H2-Acceptorless Dehydrogenative Boration and Transfer Boration of Alkenes Enabled by Zirconium Catalyst
Shi, Xiaonan ; et al, Angewandte Chemie, 2019, 58(45), 16167-16171

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Triethylphosphine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Diethyl ether ,  Tetrahydrofuran ;  18 h, 50 °C; 50 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Facile transformation of αβ-unsaturated carboxylic acids to alkenylboronic esters via rhodium-catalyzed decarbonylative borylation of α,β-unsaturated thioesters
Niwa, Takashi; et al, Chemistry Letters, 2017, 46(9), 1315-1318

Métodos de producción 19

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  -40 °C; 4 h, rt
Referencia
Zirconium-Catalyzed Synthesis of Alkenylaminoboranes: From a Reliable Preparation of Alkenylboronates to a Direct Stereodivergent Access to Alkenyl Bromides
Birepinte, Melodie; et al, Organic Letters, 2020, 22(7), 2838-2843

Métodos de producción 20

Condiciones de reacción
Referencia
Synthesis of Conjugated Allenes through Copper-Catalyzed γ-Selective and Stereospecific Coupling between Propargylic Phosphates and Aryl- or Alkenylboronates
Yang, Mingyu; et al, Organic Letters, 2012, 14(3), 816-819

Métodos de producción 21

Condiciones de reacción
1.1 Catalysts: (Dimethyl sulfide)trihydroboron Solvents: Dichloromethane ;  0 °C
2.1 Catalysts: Carbonylchlorobis(triphenylphosphine)rhodium
Referencia
Pinacolborane
Ramachandran, P. Veeraraghavan; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  45 min, 0 °C
1.2 Reagents: Sulfuric acid ;  0 °C → rt; 3 h, rt
2.1 10 h, 200 °C
3.1 Catalysts: Zirconocene chloride hydride Solvents: tert-Butyl methyl ether ;  4 h, rt → 70 °C
4.1 Solvents: Diethyl ether ;  -40 °C; 4 h, rt
Referencia
Zirconium-Catalyzed Synthesis of Alkenylaminoboranes: From a Reliable Preparation of Alkenylboronates to a Direct Stereodivergent Access to Alkenyl Bromides
Birepinte, Melodie; et al, Organic Letters, 2020, 22(7), 2838-2843

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane Raw materials

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane Preparation Products

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:83947-55-1)trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Número de pedido:A1211319
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 15:59
Precio ($):196.0/743.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83947-55-1)trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
A1211319
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):196.0/743.0